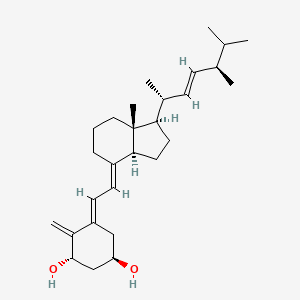
Lidocaine-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lidocaine-d10 Hydrochloride is a deuterium labeled Lidocaine hydrochloride . Lidocaine Hydrochloride is a local anesthetic and antiarrhythmic agent . It is used to provide local anesthesia by nerve blockade at various sites in the body . It was originally developed as a local anesthetic .
Molecular Structure Analysis
Lidocaine-d10 Hydrochloride has a molecular formula of C14H12D10N2O . The structure of Lidocaine-d10 Hydrochloride was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Wissenschaftliche Forschungsanwendungen
Local Anesthetic
Lidocaine Hydrochloride is widely recognized as a local anesthetic . It’s used in various medical procedures to treat and prevent pain . It’s also used in clinics as an antiarrhythmic drug .
Chronic Pain Management
Lidocaine Hydrochloride has been used in the management of chronic pain . It’s versatility, including its application in anesthesia and chronic pain, makes it a valuable tool in personalized medicine .
Cardiovascular Diseases
Lidocaine Hydrochloride is also used to treat ventricular arrhythmias, specifically ventricular tachycardia and ventricular fibrillation .
Topical Applications
Lidocaine Hydrochloride is used as a vasoconstrictor in topical applications . This means it can be used to reduce bleeding in minor surgical procedures.
Intradermal Delivery
Lidocaine Hydrochloride is one of the most widely used local anesthetic therapeutic agents . It has high solubility with poor permeability, making it suitable for intradermal delivery .
Pharmaceutical Research
Lidocaine Hydrochloride is used in pharmaceutical research to develop new pharmaceutical solid forms . It’s also used in the synthesis of new crystal forms of lidocaine .
Safety And Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lidocaine-d10 Hydrochloride can be achieved through the N-alkylation of 2,6-dimethylaniline with 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10, followed by conversion of the resulting intermediate to Lidocaine-d10 base and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,6-dimethylaniline", "2-chloro-N-(2,6-dimethylphenyl)acetamide-d10", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylaniline in ethyl acetate and add 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10 and sodium hydroxide. Heat the mixture to reflux and stir for several hours to allow for N-alkylation to occur.", "Step 2: Cool the reaction mixture and extract the organic layer with water. The aqueous layer is then acidified with hydrochloric acid to obtain the Lidocaine-d10 base.", "Step 3: Extract the Lidocaine-d10 base with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 4: Dissolve the Lidocaine-d10 base in hydrochloric acid and stir for several hours to form the Lidocaine-d10 Hydrochloride salt.", "Step 5: Filter the resulting precipitate and wash with cold water to obtain the pure Lidocaine-d10 Hydrochloride." ] } | |
CAS-Nummer |
1189959-13-4 |
Produktname |
Lidocaine-d10 Hydrochloride |
Molekularformel |
C14H13ClN2OD10 |
Molekulargewicht |
280.86 |
Aussehen |
White to Off-White Solid |
melting_point |
113-120°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
73-78-9 (unlabelled) |
Synonyme |
2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride |
Tag |
Lidocaine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)







